N,6-Dimethylpyrazine-2-carbothioamide
Description
N,6-Dimethylpyrazine-2-carbothioamide is a pyrazine derivative characterized by a thioamide functional group at the 2-position and methyl substituents at the N and 6-positions. Pyrazines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at the 1,4-positions, known for their diverse biological and pharmacological applications, including antimicrobial, anticancer, and enzyme inhibitory activities . The carbothioamide group (-C(=S)-NH₂) enhances molecular interactions with biological targets, such as enzymes or receptors, due to its hydrogen-bonding and hydrophobic properties.
Properties
CAS No. |
61414-24-2 |
|---|---|
Molecular Formula |
C7H9N3S |
Molecular Weight |
167.23 g/mol |
IUPAC Name |
N,6-dimethylpyrazine-2-carbothioamide |
InChI |
InChI=1S/C7H9N3S/c1-5-3-9-4-6(10-5)7(11)8-2/h3-4H,1-2H3,(H,8,11) |
InChI Key |
ZLVDBMXEQAAGPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC(=N1)C(=S)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,6-Dimethylpyrazine-2-carbothioamide typically involves the reaction of 2,6-dimethylpyrazine with thiourea under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
2,6-Dimethylpyrazine+Thiourea→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,6-Dimethylpyrazine-2-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N,6-Dimethylpyrazine-2-carbothioamide has several applications in scientific research:
- **
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with N,6-Dimethylpyrazine-2-carbothioamide, differing primarily in substituents or functional groups:
Key Observations :
- Substituent Impact : Bulky groups like tert-butyl and chloro (as in compounds from ) enhance lipophilicity and target binding, whereas hydrophilic groups (e.g., hydroxyethyl-piperazine in ) improve solubility.
- Functional Group Influence : Carboxamide analogues (e.g., ) exhibit strong hydrogen-bonding interactions, while thioamide derivatives (e.g., ) may offer enhanced metabolic stability due to sulfur’s resistance to enzymatic hydrolysis.
Physicochemical Properties
Limited direct data on this compound are available in the provided evidence. However, inferences can be drawn from structurally related compounds:
Key Observations :
- Thioamide derivatives generally exhibit lower solubility in water compared to carboxamides but better membrane permeability due to moderate lipophilicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
